![molecular formula C26H30N2O4 B2735481 2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886161-85-9](/img/structure/B2735481.png)
2-(2-(Dimethylamino)ethyl)-1-(4-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
This compound is a pyrrole derivative . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives has been achieved through various methods . A multicomponent process has been used for the synthesis of diversified 1,2-dihydrochromeno . Additionally, a convenient synthetic procedure for obtaining functionalized pyrrole derivatives via ring-opening strategy has also been developed .Chemical Reactions Analysis
Pyrrole and its derivatives have been synthesized through various reactions . The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds is one of the most convenient methods to synthesize pyrrole heterocycles .Scientific Research Applications
Synthesis and Derivatives
Researchers have developed methods for synthesizing derivatives of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, utilizing reactions between methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. This synthesis route facilitates the creation of a wide range of derivatives, showcasing the compound's versatility in chemical synthesis and potential for further functional modifications (Vydzhak & Panchishyn, 2010).
Chemical Properties and Applications
The structure and chemical properties of derivatives related to the compound have been extensively studied, revealing their potential in various applications. For example, research on the synthesis of polyfunctional fused heterocyclic compounds, including those derived from indene-1,3-diones, demonstrates the compound's utility in creating complex heterocyclic structures with potential applications in materials science and pharmacology (Hassaneen et al., 2003).
Anticancer Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized using a similar compound, exhibited potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cells. Some derivatives demonstrated IC(50) values below 10 nM, indicating significant anticancer potential. This research highlights the compound's relevance in the development of new chemotherapeutic agents (Deady et al., 2003).
Photophysical Properties
The compound and its derivatives have also been investigated for their photophysical properties. For instance, conjugated polymers containing the diketopyrrolopyrrole (DPP) backbone, related to the compound , have been synthesized and shown to exhibit strong photoluminescence. These materials offer promising applications in the fields of organic electronics and photonics, including polymer solar cells and fluorescent dyes for cell imaging (Beyerlein & Tieke, 2000).
Future Directions
properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6,7-dimethyl-1-(4-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-15(2)31-19-9-7-18(8-10-19)23-22-24(29)20-13-16(3)17(4)14-21(20)32-25(22)26(30)28(23)12-11-27(5)6/h7-10,13-15,23H,11-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMPGJGSFYFIPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=C(C=C4)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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